molecular formula C9H21ClO3Si B1211364 (3-Chloropropyl)triethoxysilane CAS No. 5089-70-3

(3-Chloropropyl)triethoxysilane

Cat. No. B1211364
M. Wt: 240.8 g/mol
InChI Key: KSCAZPYHLGGNPZ-UHFFFAOYSA-N
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Patent
US06489500B2

Procedure details

Similar product, containing less than 0.3% 3-chloropropylmethoxydiethoxysilane, was prepared under similar conditions except that an ethanol/methanol mixture (96% ethanol) was fed at midpoint of the first column with pure ethanol being fed to its bottom flask and dodecylbenzenesulfonic acid (0.2 wt-% relative to starting silane) was used as the transesterification catalyst. This demonstrates the effective use of a less pure recycle stream, which is significant, since 100% molar excess of ethanol is used. 3-Chloropropyltriethoxysilane of similar relative purity (low 3-chloropropylmethoxydiethoxysilane content) was prepared when the feed contained several percent tetramethoxysilane, providing 7% tetraethoxysilane in the product stream.
Name
3-chloropropylmethoxydiethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH3:13])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[CH2:14]([OH:16])[CH3:15].CO.C([C:31]1[CH:36]=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC.CO[Si](OC)(OC)OC>C(O)C>[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11].[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH3:13])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11].[CH2:14]([O:16][Si:5]([O:12][CH2:36][CH3:31])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])[CH3:15] |f:1.2|

Inputs

Step One
Name
3-chloropropylmethoxydiethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Si](OC)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC[Si](OCC)(OCC)OCC
Name
Type
product
Smiles
ClCCC[Si](OCC)(OCC)OC
Name
Type
product
Smiles
C(C)O[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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